4,6-Dimethoxypyrimidin-5-methylamine
Overview
Description
4,6-Dimethoxypyrimidin-5-methylamine is an organic compound with the molecular formula C7H11N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxypyrimidin-5-methylamine typically involves multiple steps. This is followed by a condensation reaction involving a deacidification agent and cyanamide . The next step is a cyclization reaction using a Lewis acid protecting agent and dry hydrogen chloride gas . Finally, a methoxylation reaction is carried out by adding methanol and sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound often aim to optimize yield and reduce environmental impact. One such method involves the use of dimethyl carbonate as a methylating agent instead of conventional toxic reagents . This approach not only improves the conversion and selectivity but also minimizes the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxypyrimidin-5-methylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, phase transfer catalysts, and dimethyl carbonate . Reaction conditions often involve elevated temperatures and specific catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst can yield high selectivity towards the desired methoxylated product .
Scientific Research Applications
4,6-Dimethoxypyrimidin-5-methylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxypyrimidin-5-methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
(4,6-Dimethoxypyrimidin-5-yl)methylamine: This compound is structurally similar but differs in the presence of a methyl group instead of a methanamine group.
2-Amino-4,6-dimethoxypyrimidine: Another similar compound used in the synthesis of pesticides.
Uniqueness
4,6-Dimethoxypyrimidin-5-methylamine is unique due to its specific functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its versatility in various applications, from organic synthesis to industrial production, sets it apart from other similar compounds.
Properties
IUPAC Name |
(4,6-dimethoxypyrimidin-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-6-5(3-8)7(12-2)10-4-9-6/h4H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSNTMODDYZABZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653871 | |
Record name | 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118786-90-5 | |
Record name | 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.